![molecular formula C49H36 B15281727 Tetrakis([1,1'-biphenyl]-4-yl)methane](/img/structure/B15281727.png)
Tetrakis([1,1'-biphenyl]-4-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra([1,1’-biphenyl]-4-yl)methane is an organic compound characterized by a central carbon atom bonded to four [1,1’-biphenyl]-4-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetra([1,1’-biphenyl]-4-yl)methane typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with a suitable carbonyl compound under palladium-catalyzed cross-coupling conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or tetrahydrofuran, and requires a base such as potassium carbonate .
Industrial Production Methods: Industrial production of Tetra([1,1’-biphenyl]-4-yl)methane can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production .
Types of Reactions:
Oxidation: Tetra([1,1’-biphenyl]-4-yl)methane can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various hydrogenated forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tetra([1,1’-biphenyl]-4-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism of action of Tetra([1,1’-biphenyl]-4-yl)methane involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in different environments, including its solubility, reactivity, and binding affinity to other molecules .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylmethane: Similar in structure but with phenyl groups instead of biphenyl groups.
Tetraphenylethylene: Contains ethylene linkage instead of a central carbon atom.
Tetraphenyladamantane: Features an adamantane core with phenyl groups attached
Uniqueness: Tetra([1,1’-biphenyl]-4-yl)methane is unique due to its extended π-conjugation and structural rigidity, which impart distinct electronic properties and potential for use in optoelectronic applications .
Eigenschaften
Molekularformel |
C49H36 |
|---|---|
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
1-phenyl-4-[tris(4-phenylphenyl)methyl]benzene |
InChI |
InChI=1S/C49H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |
InChI-Schlüssel |
ZDORIKKLYGLYAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
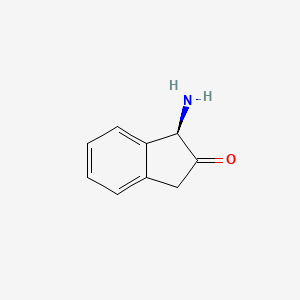
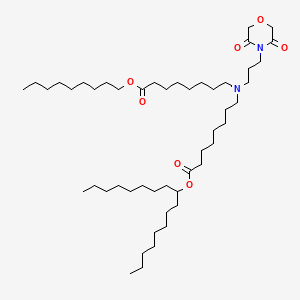
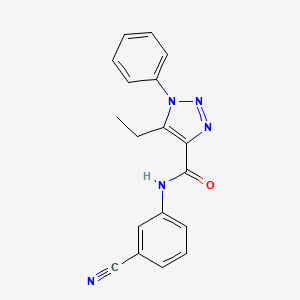
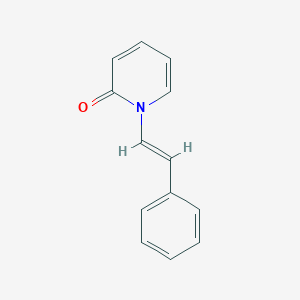

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
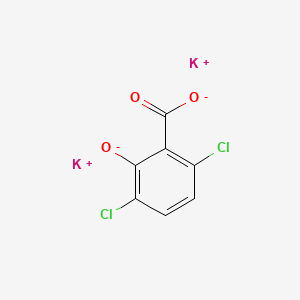
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B15281700.png)
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)

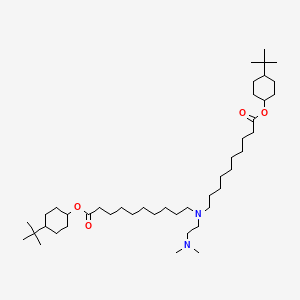
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate](/img/structure/B15281722.png)
